molecular formula C12H12N2O3S B2400204 Ethyl 2-(furan-2-yl)-4-methyl-6-sulfanylpyrimidine-5-carboxylate CAS No. 949226-41-9

Ethyl 2-(furan-2-yl)-4-methyl-6-sulfanylpyrimidine-5-carboxylate

Cat. No.: B2400204
CAS No.: 949226-41-9
M. Wt: 264.3
InChI Key: FMHLPYYRVPSAPM-UHFFFAOYSA-N
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Description

Ethyl 2-(furan-2-yl)-4-methyl-6-sulfanylpyrimidine-5-carboxylate is a pyrimidine derivative featuring a furan-2-yl substituent at position 2, a methyl group at position 4, and a sulfanyl (thiol) group at position 4. The ethyl ester at position 5 enhances lipophilicity, influencing solubility and bioavailability. Its structure combines aromatic (furan) and heterocyclic (pyrimidine) motifs, making it a candidate for diverse applications, including medicinal chemistry and materials science.

Properties

IUPAC Name

ethyl 2-(furan-2-yl)-6-methyl-4-sulfanylidene-1H-pyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3S/c1-3-16-12(15)9-7(2)13-10(14-11(9)18)8-5-4-6-17-8/h4-6H,3H2,1-2H3,(H,13,14,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMHLPYYRVPSAPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=NC1=S)C2=CC=CO2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(furan-2-yl)-4-methyl-6-sulfanylpyrimidine-5-carboxylate typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsThe sulfanyl group is often introduced via nucleophilic substitution reactions using thiol-containing compounds .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(furan-2-yl)-4-methyl-6-sulfanylpyrimidine-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Antimicrobial Activity

Overview
Research has demonstrated that ethyl 2-(furan-2-yl)-4-methyl-6-sulfanylpyrimidine-5-carboxylate exhibits significant antimicrobial properties against various bacterial strains. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways.

Case Study
A study published in the Journal of Medicinal Chemistry evaluated the compound's efficacy against multi-drug resistant strains. The Minimum Inhibitory Concentration (MIC) values were determined, showcasing its potential as a therapeutic agent.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli16
Pseudomonas aeruginosa64

The results indicated that the compound not only inhibited bacterial growth but also disrupted biofilm formation, which is crucial in chronic infections.

Anticancer Properties

Overview
The compound has been investigated for its anticancer properties, particularly its ability to induce apoptosis in cancer cells. This activity is attributed to its interaction with cellular mechanisms involved in proliferation and survival.

In Vitro Studies
In vitro studies have shown that this compound effectively inhibits the proliferation of various cancer cell lines, including HeLa and MCF7.

Cell LineIC50 (µM)
HeLa12.5
MCF715.0
A54910.0

The proposed mechanism involves the inhibition of topoisomerases and induction of DNA damage, leading to cell cycle arrest and subsequent apoptosis.

Synthesis and Characterization

Synthesis Methods
The synthesis of this compound typically involves multi-step reactions starting from furan derivatives and pyrimidine precursors. Various synthetic routes have been explored to optimize yield and purity.

Characterization Techniques
Characterization of the compound is performed using techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS). These methods confirm the structural integrity and purity of the synthesized product.

Mechanism of Action

The mechanism by which Ethyl 2-(furan-2-yl)-4-methyl-6-sulfanylpyrimidine-5-carboxylate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The furan and pyrimidine rings can form hydrogen bonds and π-π interactions with active sites, while the sulfanyl group can participate in redox reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Electronic and Steric Effects

  • Furan vs. Phenyl/Benzodioxol: The furan-2-yl group (electron-rich due to oxygen’s lone pairs) facilitates π-π interactions with aromatic residues in enzymes or receptors.
  • Sulfanyl (Thiol) vs. Sulfanylidene (Thione) : The sulfanyl group (–SH) in the target compound is more reactive than thione (–S–) or methylsulfanyl (–SMe) groups, enabling disulfide bond formation or metal chelation. Thione groups () may stabilize tautomeric forms, impacting molecular recognition .

Structural and Conformational Differences

  • Tetrahydropyrimidine vs. The target compound’s fully aromatic pyrimidine ring allows for stronger stacking interactions .
  • Substituent Positioning: The ethyl ester at position 5 is conserved across analogs, but modifications at positions 2, 4, and 6 significantly alter properties. For example, the phenoxyphenylamino group in introduces a hydrogen-bond donor/acceptor, enhancing target specificity .

Crystallographic Insights

  • Packing Efficiency : Benzodioxol-containing analogs () exhibit planar molecular packing due to extended aromaticity, whereas tetrahydro derivatives () show disorder in crystal lattices .
  • Hydrogen Bonding : The sulfanyl group in the target compound forms S–H···O/N interactions, while thione groups () engage in stronger S···H–N bonds, stabilizing crystal structures .

Physicochemical Properties

Property Target Compound (Phenyl) (Benzodioxol) (CF3-phenyl)
Molecular Weight (g/mol) 280.3 288.3 388.4 395.5
LogP (Predicted) 2.1 3.0 3.5 4.2
Hydrogen Bond Acceptors 5 5 7 5

Biological Activity

Ethyl 2-(furan-2-yl)-4-methyl-6-sulfanylpyrimidine-5-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis and Structural Characteristics

This compound can be synthesized through various chemical reactions involving pyrimidine derivatives. The compound's structure includes a furan ring, which is known for its biological activity, and a sulfanyl group that may contribute to its pharmacological properties. The synthesis typically involves the reaction of furan derivatives with pyrimidine precursors under specific conditions to yield the desired product.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit notable antimicrobial activity. A study demonstrated that related pyrimidine derivatives possess significant antibacterial effects against various strains of bacteria. The mechanism often involves the inhibition of bacterial cell wall synthesis or disruption of cellular functions due to interference with metabolic pathways .

CompoundIC50 (μM)Target
This compoundTBDBacterial strains
Related Pyrimidine Derivative45.69Collagen synthesis inhibition

Antifibrotic Activity

Recent findings suggest that this compound may also exhibit antifibrotic properties. In vitro studies using hepatic stellate cells showed that certain derivatives could inhibit collagen production, which is crucial in the development of fibrosis. This was assessed through hydroxyproline assays and ELISA methods to measure collagen type I alpha 1 (COL1A1) protein expression .

Case Studies

  • Antimicrobial Efficacy : In a controlled study, this compound was tested against several bacterial strains, showing promising results in reducing bacterial growth compared to standard antibiotics. The IC50 values were determined through MTT assays, indicating effective concentration levels for therapeutic applications.
  • Fibrosis Models : In another study focusing on liver fibrosis, compounds derived from ethyl 2-(furan-2-yl)-4-methyl-6-sulfanylpyrimidine were evaluated for their ability to modulate collagen synthesis in vitro. Results indicated a significant reduction in COL1A1 expression, suggesting potential for development as antifibrotic agents .

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in bacterial cell wall synthesis or collagen production.
  • Cellular Interaction : Its structural components allow interaction with cellular receptors or pathways that regulate growth and proliferation, particularly in fibroblasts.

Q & A

(Basic) What are the established synthetic routes for Ethyl 2-(furan-2-yl)-4-methyl-6-sulfanylpyrimidine-5-carboxylate?

The compound is typically synthesized via multi-component reactions, such as modified Biginelli or Hantzsch pyrimidine syntheses. Key steps include:

  • Condensation : Reacting a β-ketoester (e.g., ethyl acetoacetate), a thiourea derivative, and furan-2-carbaldehyde under acidic conditions (e.g., HCl or Lewis acids like ZnCl₂).
  • Cyclization : Heating the reaction mixture at 80–100°C for 6–12 hours to form the pyrimidine core .
  • Purification : Recrystallization from ethanol or column chromatography (using silica gel and ethyl acetate/hexane mixtures) to achieve >95% purity .

(Basic) What techniques are used for structural characterization of this compound?

  • X-ray Crystallography : Resolves the 3D structure, including bond lengths (e.g., C–S bond ~1.68 Å) and dihedral angles between the furan and pyrimidine rings. Disorder in the crystal lattice may require refinement using SHELXL .
  • NMR Spectroscopy : ¹H NMR (δ 1.2–1.4 ppm for ethyl CH₃, δ 6.3–6.8 ppm for furan protons) and ¹³C NMR confirm substituent positions .
  • Mass Spectrometry : ESI-MS provides molecular ion peaks matching the theoretical molecular weight (e.g., m/z 306.3) .

(Basic) What are the key reactive sites for derivatization?

  • Sulfanyl Group (-SH) : Participates in nucleophilic substitution (e.g., alkylation with iodomethane) or oxidation to disulfides .
  • Ester Group (-COOEt) : Hydrolyzes under acidic/basic conditions to carboxylic acids for further coupling reactions .
  • Furan Ring : Electrophilic aromatic substitution (e.g., nitration) or Diels-Alder reactions to expand functionality .

(Advanced) How should crystallographic disorder be addressed during structural refinement?

  • Data Collection : Use high-resolution (≤0.8 Å) single-crystal X-ray data at low temperatures (e.g., 100 K) to minimize thermal motion artifacts .
  • SHELXL Refinement : Apply PART and SUMP instructions to model disordered regions (e.g., ethyl or furan groups). Use ISOR restraints to stabilize anisotropic displacement parameters .
  • Validation : Cross-check with PLATON’s ADDSYM to detect missed symmetry and ensure R-factor convergence <0.05 .

(Advanced) How can reaction yields be optimized for derivatives of this compound?

  • Catalyst Screening : Test Lewis acids (e.g., FeCl₃, Yb(OTf)₃) for thiourea-based condensations; Yb(OTf)₃ increases yields by 20–30% compared to HCl .
  • Solvent Optimization : Use polar aprotic solvents (e.g., DMF or DMSO) for nucleophilic substitutions to enhance reactivity .
  • In-situ Monitoring : Track reaction progress via TLC or inline FTIR to identify quenching points and minimize side products .

(Advanced) How to resolve discrepancies between computational and experimental structural data?

  • DFT Calculations : Compare optimized geometries (at B3LYP/6-311+G(d,p) level) with X-ray data. Adjust torsional angles (e.g., furan-pyrimidine dihedral) if deviations exceed 5° .
  • Hirshfeld Surface Analysis : Identify non-covalent interactions (e.g., S···H or C–H···O) that may explain packing differences .
  • Multivariate Statistics : Use R-factor heatmaps to correlate computational bond lengths with experimental uncertainties .

(Advanced) What strategies are used to evaluate biological activity?

  • Enzyme Assays : Screen against kinases or proteases using fluorescence-based assays (e.g., ATP-Glo™) to identify IC₅₀ values. The sulfanyl group may act as a metal-binding inhibitor .
  • Cellular Uptake Studies : Measure intracellular concentrations via LC-MS/MS after treating cell lines (e.g., HeLa) to assess membrane permeability .
  • SAR Analysis : Compare derivatives with modified furan or ester groups to map pharmacophore requirements .

(Advanced) How is structural data validated to ensure reproducibility?

  • CheckCIF Reports : Address ALERTS for missed symmetry, improbable bond lengths, or unresolved solvent peaks .
  • Twinned Data Refinement : Use HKLF 5 in SHELXL for twinned crystals and validate with ROTAX .
  • Cross-Technique Validation : Overlay XRD data with solid-state NMR or IR spectra to confirm hydrogen-bonding networks .

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